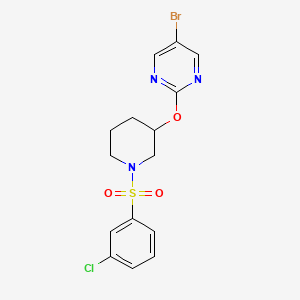

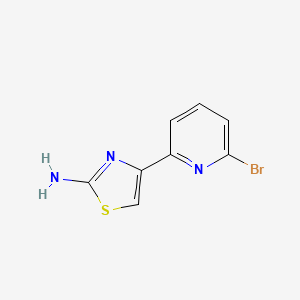

4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

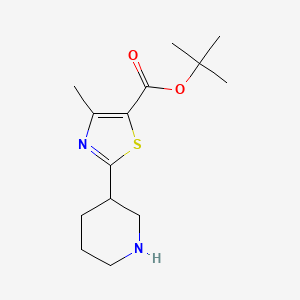

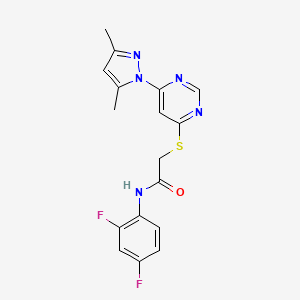

The compound “4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 4-position with a 6-bromo-2-pyridinyl group and at the 2-position with an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The 6-bromo-2-pyridinyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the pyridine ring, and the bromine atom. The presence of these functional groups would likely result in a polar molecule with potential for hydrogen bonding due to the amine group .Chemical Reactions Analysis

As an organic compound containing a thiazole ring, this compound could potentially undergo a variety of chemical reactions. The bromine atom could potentially be replaced through a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and pyridine rings would likely result in a relatively high melting point and boiling point compared to simpler organic compounds .Scientific Research Applications

Synthesis and Chemical Properties

Novel Synthesis Techniques : A significant area of research involving 4-(6-Bromo-2-pyridinyl)-1,3-thiazol-2-amine relates to novel synthesis methods. For instance, Singh et al. (1993) developed an efficient method for synthesizing fused thiazol-2(3H)-ones, a process involving o-bromo aromatic amines, which could potentially include this compound (Singh et al., 1993).

Formation of Thiazolo Derivatives : Bakavoli et al. (2006) explored the synthesis of thiazolo[4,5‐d]pyrimidine derivatives, a process that might involve compounds like this compound (Bakavoli et al., 2006).

Pharmacological Applications : In a study by Singh et al. (1994), thiazolo[4,5-b]pyridin-2(3H)-ones, which could be structurally related to this compound, were identified as potent cAMP PDE III inhibitors, highlighting the compound's potential in pharmacological research (Singh et al., 1994).

Structural Characterization : Böck et al. (2021) conducted studies on the structural characterization of similar N,4-diheteroaryl 2-aminothiazoles, contributing to the understanding of the molecular structure and hydrogen bonding patterns, which is crucial for its application in various scientific fields (Böck et al., 2021).

Applications in Material Science

- Corrosion Inhibition : Kaya et al. (2016) investigated thiazole derivatives, similar to this compound, for their corrosion inhibition performances on iron. Such studies indicate the potential of this compound in material science, particularly in corrosion prevention (Kaya et al., 2016).

Applications in Drug Discovery

- Antimicrobial Properties : Research by Narayana et al. (2007) on N-aryl-1,3-thiazol-2-amines, structurally similar to this compound, revealed excellent antifungal and antibacterial activities, suggesting its potential in the development of new antimicrobial agents (Narayana et al., 2007).

Further Research and Applications

- Chemoselective Synthesis : Colella et al. (2018) utilized a synthetic protocol involving aromatic amines and sodium thiocyanate to produce thiazoles. This method could be applicable to the synthesis of derivatives of this compound, indicating its relevance in chemoselective synthesis processes (Colella et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(6-bromopyridin-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-7-3-1-2-5(11-7)6-4-13-8(10)12-6/h1-4H,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERQCRMOKFSOHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2403960.png)

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-6-tert-butylpyridazine](/img/structure/B2403961.png)

![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2403965.png)

![4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2403966.png)

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403969.png)